molecular formula C22H30N7O9PS B047748 Adtepp CAS No. 120151-99-7

Adtepp

Cat. No. B047748
M. Wt: 599.6 g/mol
InChI Key: VSLXACWCGOFRBU-FPQWFLTBSA-N
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Description

Adtepp, also known as Adenosine Triphosphate (ATP) and its analogs, has been extensively studied for its potential use in scientific research. ATP is a molecule that plays a crucial role in cellular energy metabolism, and its analogs have been shown to have various biochemical and physiological effects.

Scientific Research Applications

  • ADEPs (Acyldepsipeptides) : ADEPs are important for studying the molecular functioning of ClpP, a target protein, and their biosynthetic gene cluster aids in identifying novel natural compounds with specific substructures. This makes them valuable in the field of antibiotic resistance and development (Thomy et al., 2019). Additionally, ADEPs have a unique mode of action in targeting and activating ClpP, leading to uncontrolled protein degradation in cells, which explains their antibacterial activity (Gominet et al., 2011).

  • ABPP (Activity-Based Protein Profiling) : ABPP is a powerful chemical proteomic strategy that characterizes enzyme function directly in native biological systems on a global scale. This approach is fundamental in enzyme chemistry and proteomic chemistry (Cravatt et al., 2008).

  • ADCP (Acoustic Doppler Current Profiler) : ADCPs are instrumental in detecting inhomogeneities in suspended sediment transport and determining sample locations in aquatic environments. They also provide valuable data for scientific research, especially in the study of ocean currents and sediment transport (Reichel & Nachtnebel, 1994). They are used for measuring discharge in river basins and offer advantages in terms of measurement reproducibility and safety (Filizola et al., 2009).

  • ADP (Acoustic Doppler Profiler) : The ADP is used to measure velocity profiles over dunes in estuaries and provides estimates of shear stress. This is particularly useful in understanding the dynamics of estuarine environments (Kostaschuk et al., 2004).

  • ADR (Active Data Repository) : ADR provides a framework for building databases that enable integration of storage, retrieval, and processing of multi-dimensional datasets on a parallel machine. This is especially important in the field of data management and analysis (Ferreira et al., 1999).

properties

IUPAC Name

[4-[2-[2-[[9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylsulfanyl]ethyliminomethyl]-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N7O9PS/c1-12-17(31)14(13(6-25-12)9-37-39(34,35)36)7-23-2-4-40-5-3-24-20-16-21(27-10-26-20)29(11-28-16)22-19(33)18(32)15(8-30)38-22/h6-7,10-11,15,18-19,22,30-33H,2-5,8-9H2,1H3,(H,24,26,27)(H2,34,35,36)/t15-,18-,19-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZWIPPZCSNPQR-CRWZYULMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=NCCSCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)C=NCCSCCNC2=C3C(=NC=N2)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N7O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adtepp

CAS RN

120151-99-7
Record name Adenosine-N(6)-diethylthioether-N'-pyridoximine 5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120151997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kleinwächter - 2019 - edoc.hu-berlin.de
Diarylethenes are molecular switches that interconvert reversibly between an open and a closed isomer by irradiation with light. The efficiency of both photochemical reactions depends …
Number of citations: 3 edoc.hu-berlin.de

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